molecular formula C19H20N2O2 B12716725 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol CAS No. 85239-26-5

1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol

Cat. No.: B12716725
CAS No.: 85239-26-5
M. Wt: 308.4 g/mol
InChI Key: NIOLODGIVRALIV-UHFFFAOYSA-N
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Description

1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol: is a complex organic compound that features both a quinoline and a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol typically involves the reaction of 8-hydroxyquinoline with a suitable epoxide, followed by the introduction of the methylphenylamino group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Industry: Used in the production of dyes, fluorescent materials, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the phenylamino group may interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

    Quinoline: A simpler compound with similar structural features.

    Phenylamino derivatives: Compounds with a phenylamino group but lacking the quinoline moiety.

    Quinolinyloxy compounds: Compounds with a quinolinyloxy group but different substituents.

Uniqueness: 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol is unique due to the combination of both quinoline and phenylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

85239-26-5

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

1-(N-methylanilino)-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C19H20N2O2/c1-21(16-9-3-2-4-10-16)13-17(22)14-23-18-11-5-7-15-8-6-12-20-19(15)18/h2-12,17,22H,13-14H2,1H3

InChI Key

NIOLODGIVRALIV-UHFFFAOYSA-N

Canonical SMILES

CN(CC(COC1=CC=CC2=C1N=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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